

N,N-Diethyldodecanamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,N-Diethyldodecanamide*

Cat. No.: *B1294644*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyldodecanamide, an amide of significant interest in various chemical and pharmaceutical domains, is a versatile molecule with a range of applications. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and purification protocols. The information is curated to support researchers and professionals in drug development and other scientific disciplines in their understanding and utilization of this compound.

Chemical Identity

- IUPAC Name: **N,N-diethyldodecanamide**^[1]
- Synonyms: A variety of synonyms are used to refer to **N,N-Diethyldodecanamide**, reflecting its presence in diverse chemical inventories and literature. These include:
 - Diethylauramide^{[2][3]}
 - N,N-Diethylauramide^{[1][4]}
 - N,N-Diethylaurylamide^{[2][3]}
 - Dodecanamide, N,N-diethyl-^{[1][2]}

- Nopcogen 14-L[2][3]
- Lauramide, N,N-diethyl-
- NSC 3890[1]

Physicochemical Properties

A summary of the key physicochemical properties of **N,N-Diethyldodecanamide** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₃ NO	[1][3][5]
Molecular Weight	255.44 g/mol	[1][3]
CAS Number	3352-87-2	[1][3][5]
Appearance	Colorless to light yellow, viscous liquid	[2][6]
Melting Point	3-5 °C	[3][7]
Boiling Point	166-167 °C at 2 mmHg	[3][6][7]
Density	0.847 g/mL at 25 °C	[3][6]
Refractive Index (n _D ²⁰)	1.454	[6][7]
Flash Point	>230 °F (>110 °C)	[3][7]

Synthesis and Purification

While specific literature detailing the synthesis of **N,N-Diethyldodecanamide** is not readily available, a standard and widely applicable method for the synthesis of N,N-dialkylamides is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or via the formation of an acyl chloride intermediate. The following is a representative protocol adapted from the synthesis of structurally similar amides.

Synthesis of N,N-Diethyldodecanamide via Acyl Chloride Intermediate

This two-step process involves the initial conversion of dodecanoic acid to its more reactive acyl chloride, followed by amidation with diethylamine.

Step 1: Formation of Dodecanoyl Chloride

- **Reaction Setup:** In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with dodecanoic acid.
- **Addition of Thionyl Chloride:** An excess of thionyl chloride (SOCl_2) is slowly added to the flask. The reaction is typically performed in an inert solvent such as dichloromethane or toluene, or neat.
- **Reaction Conditions:** The mixture is gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Work-up:** After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude dodecanoyl chloride.

Step 2: Amidation of Dodecanoyl Chloride

- **Reaction Setup:** The crude dodecanoyl chloride is dissolved in an anhydrous, non-protic solvent like dichloromethane in a clean, dry flask equipped with a magnetic stirrer and an addition funnel, and cooled in an ice bath.
- **Addition of Diethylamine:** A solution of diethylamine in the same solvent is added dropwise from the addition funnel to the cooled acyl chloride solution. An excess of diethylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl byproduct.
- **Reaction Conditions:** The reaction is typically stirred at low temperature and then allowed to warm to room temperature to ensure completion.
- **Quenching and Extraction:** The reaction mixture is quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, washed successively with dilute acid, a

basic solution (like sodium bicarbonate), and brine.

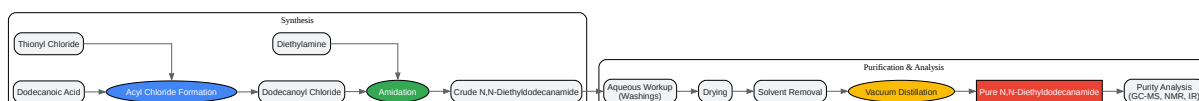
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude **N,N-Diethyldodecanamide**.

Purification

The crude product can be purified by vacuum distillation to obtain the final, high-purity **N,N-Diethyldodecanamide**. The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of **N,N-Diethyldodecanamide**.



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Caption: Synthesis and Purification Workflow for **N,N-Diethyldodecanamide**.

Biological Activity and Applications

N,N-Diethyldodecanamide is primarily documented as a pharmaceutical intermediate.[6] While some sources suggest potential biological activities, detailed studies on its mechanism of action and specific signaling pathways are not extensively reported in the public domain. Its

structural similarity to other N,N-dialkylamides, some of which exhibit properties as insect repellents or have applications in drug delivery, suggests potential avenues for future research. It has also been noted for its use in color film emulsions.[2]

Conclusion

This technical guide provides essential information on **N,N-Diethyldodecanamide** for researchers and professionals. The compiled data on its chemical identity, properties, and a representative synthesis protocol serve as a valuable resource for its application in scientific research and development. Further investigations are warranted to fully elucidate its biological activity and expand its potential applications.

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